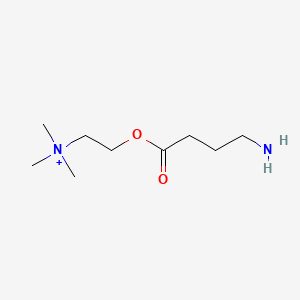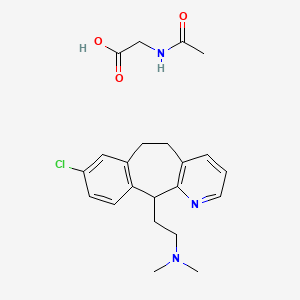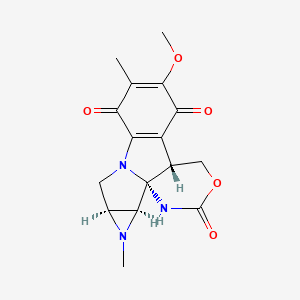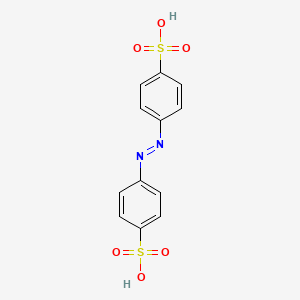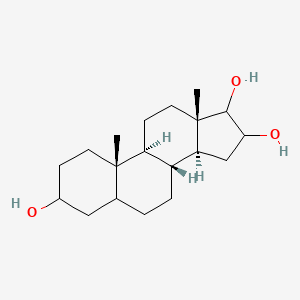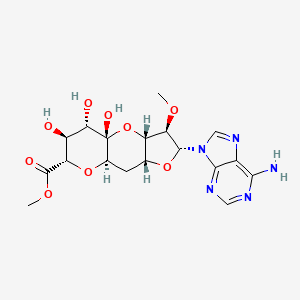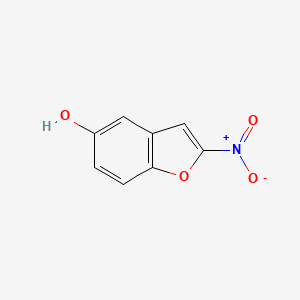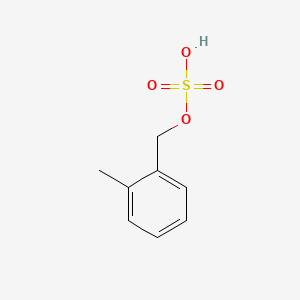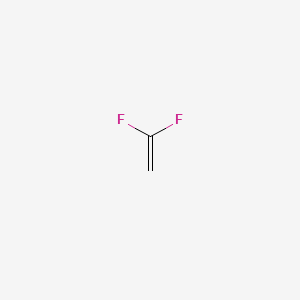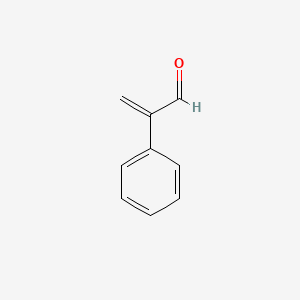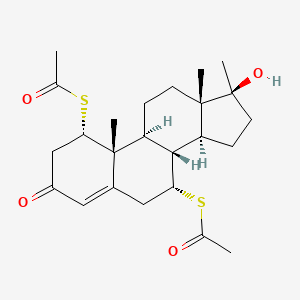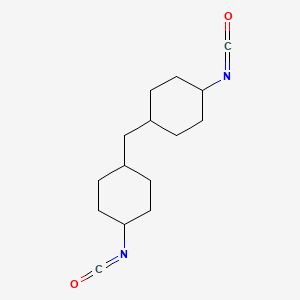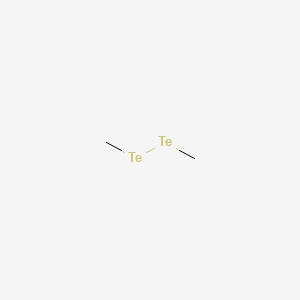
Dimethyl ditelluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ditelluride is an organotellurium compound that is ditellane in which the two hydrogens are replaced by methyl groups.
Applications De Recherche Scientifique
Polymerization Processes
Dimethyl ditelluride has been shown to play a significant role in the polymerization processes of styrene and methyl methacrylate. It functions as an efficient deactivator of propagating radicals, improving the control over polydispersity in these polymerizations (Kwak et al., 2007).
Bacterial Tellurite Resistance
Research involving Escherichia coli revealed that cells amended with tellurite anions produced volatile organotellurium compounds, including dimethyl ditelluride. This discovery has implications for understanding bacterial tellurite resistance mechanisms (Swearingen et al., 2004).
Organic Synthesis
Dimethyl ditelluride is used in the synthesis of novel nitrogen-containing organotellurium heterocycles. It's involved in reactions like nitration of diphenyl ditellurides, which leads to the formation of unique compounds with potential industrial and pharmaceutical applications (Mallikarachy et al., 2005).
Drug Synthesis
In the field of medicinal chemistry, dimethyl ditelluride has been used in a novel synthesis approach for anti-HIV drugs, particularly in the telluride-mediated elimination reaction for the production of d4N nucleosides (Sheng et al., 2008).
Chemical Shift Analysis
The conformational flexibility of dimethyl ditelluride is studied using a computational approach, combining molecular dynamics and density functional theory methods. This research is significant for understanding the electronic structure and potential applications of dimethyl ditelluride in catalysis and green chemistry (Bortoli et al., 2019).
Redox-Responsive Drug Delivery Systems
Dimethyl ditelluride has been incorporated into water-soluble copolymers for controlled drug release. The ditelluride group in these copolymers responds to glutathione, enabling a controlled release of drugs like doxorubicin, which has applications in chemotherapy (Wang et al., 2016).
Propriétés
Numéro CAS |
20334-43-4 |
|---|---|
Nom du produit |
Dimethyl ditelluride |
Formule moléculaire |
C2H6Te2 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
(methylditellanyl)methane |
InChI |
InChI=1S/C2H6Te2/c1-3-4-2/h1-2H3 |
Clé InChI |
LCMDQKIQBKULEI-UHFFFAOYSA-N |
SMILES |
C[Te][Te]C |
SMILES canonique |
C[Te][Te]C |
Autres numéros CAS |
20334-43-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



